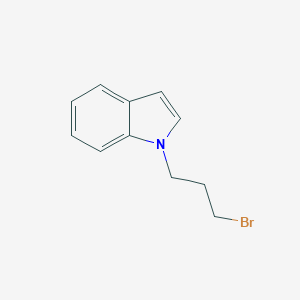

1-(3-Bromopropyl)indole

Vue d'ensemble

Description

“1-(3-Bromopropyl)indole” is a chemical compound with the molecular formula C11H12BrN . It is an indole derivative, which means it contains an indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Indole-3-carboxaldehyde can be treated with 1,3-dibromopropane in acetonitrile in the presence of sodium hydride to give an intermediate, which can then be reacted with other compounds to give the desired indole derivative .

Molecular Structure Analysis

The molecular structure of “1-(3-Bromopropyl)indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromopropyl group is attached to the nitrogen atom of the pyrrole ring .

Chemical Reactions Analysis

Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Aryllithiums can add to α-diazoesters, giving the requisite azo compounds which can be transformed into indoles . The Fischer reaction, first reported in 1883, remains a prevalent method for the synthesis of indoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropyl)indole” include its molecular formula (C11H12BrN), average mass (238.124 Da), and monoisotopic mass (237.015305 Da) .

Applications De Recherche Scientifique

Signalling Molecule in Microbes and Plants

Indole, the core structure of 1-(3-Bromopropyl)indole, is a signalling molecule produced by both bacteria and plants . It plays a crucial role in the communication between microbes, particularly in the human gut .

Flavour and Fragrance Applications

Indole has value in the food industry and perfumery due to its unique aromatic properties . It can be used to enhance the flavour and fragrance of various products .

Production of Halogenated and Oxygenated Compounds

Indole can be derivatized to several halogenated and oxygenated compounds . These compounds can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

Biotechnological Production

Indole is traditionally obtained from coal tar . However, biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This process involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Construction of Diverse Heterocyclic Frameworks

Indole has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .

Synthesis of Bioactive Compounds

Indole is a privileged structural motif in natural products, pharmaceuticals, and bioactive molecules . It has unique aromaticity and diverse reactivity, which have captivated the interest of synthetic chemists for decades . Indole-based cycloaddition reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Mécanisme D'action

Target of Action

1-(3-Bromopropyl)indole is a derivative of the indole compound. Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of 1-(3-Bromopropyl)indole, which are currently unknown.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives are known to have diverse biological activities . The specific effects of 1-(3-Bromopropyl)indole would depend on its specific targets and mode of action, which are currently unknown.

Safety and Hazards

Orientations Futures

Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

Propriétés

IUPAC Name |

1-(3-bromopropyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGMBEQNHFJEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474500 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)indole | |

CAS RN |

125334-52-3 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)